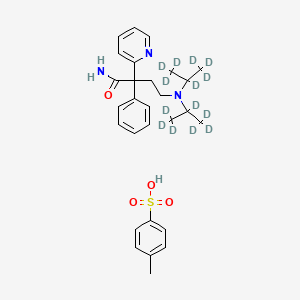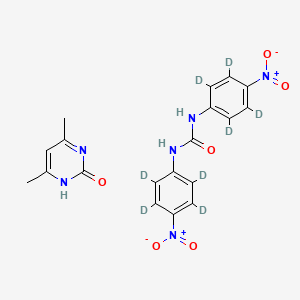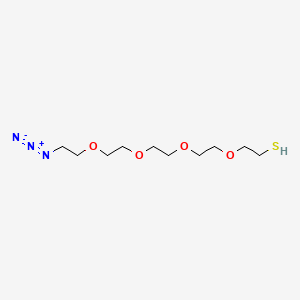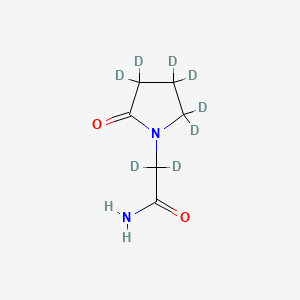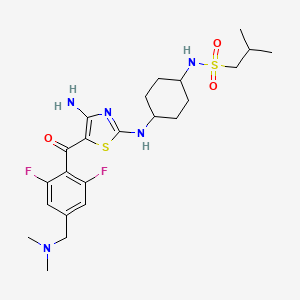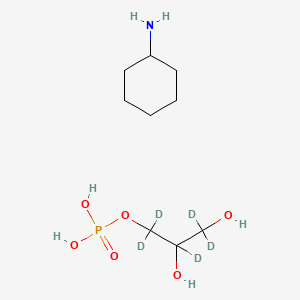
A-glycerophosphoric acid-d5 (dicyclohexylammonium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A-glycerophosphoric acid-d5 (dicyclohexylammonium) is a deuterated form of glycerophosphoric acid, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of A-glycerophosphoric acid-d5 (dicyclohexylammonium) typically involves the deuteration of glycerophosphoric acid. The reaction conditions often require a deuterium source and a catalyst to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes, ensuring high purity and yield. The specific methods can vary depending on the manufacturer, but they generally follow similar principles to laboratory synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: A-glycerophosphoric acid-d5 (dicyclohexylammonium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler forms or other derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphoric acid derivatives, while reduction can produce simpler alcohols or other compounds.
Applications De Recherche Scientifique
A-glycerophosphoric acid-d5 (dicyclohexylammonium) has numerous applications in scientific research, including:
Chemistry: Used as a reference standard in NMR spectroscopy due to its deuterated nature.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of A-glycerophosphoric acid-d5 (dicyclohexylammonium) involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s behavior in biological systems, affecting enzyme activity and metabolic processes.
Comparaison Avec Des Composés Similaires
Glycerophosphoric acid: The non-deuterated form of the compound.
Phosphoric acid derivatives: Other compounds with similar functional groups.
Uniqueness: A-glycerophosphoric acid-d5 (dicyclohexylammonium) is unique due to its deuterated nature, which provides distinct advantages in research applications, such as enhanced stability and specific interactions in biological systems.
Propriétés
Formule moléculaire |
C9H22NO6P |
|---|---|
Poids moléculaire |
276.28 g/mol |
Nom IUPAC |
cyclohexanamine;(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H13N.C3H9O6P/c7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h6H,1-5,7H2;3-5H,1-2H2,(H2,6,7,8)/i;1D2,2D2,3D |
Clé InChI |
KRPIJKAIDSXSIO-HRLYDTNGSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])OP(=O)(O)O)O)O.C1CCC(CC1)N |
SMILES canonique |
C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


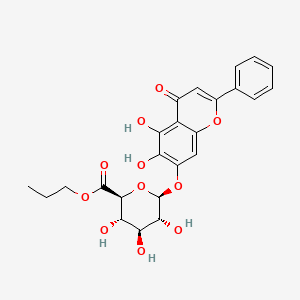
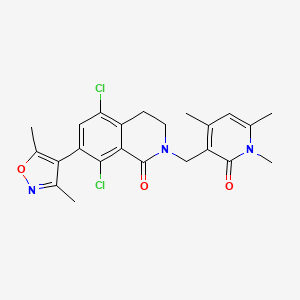

![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
![1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone](/img/structure/B12411546.png)
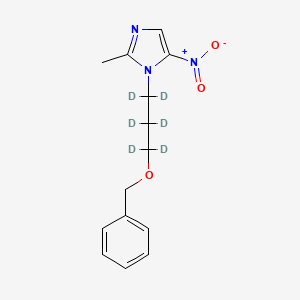
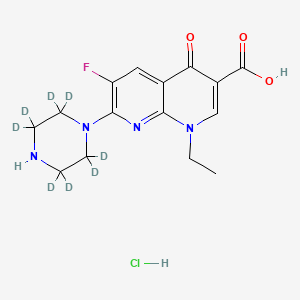
![(1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B12411577.png)
